Cyclohexyl 4-(morpholinomethyl)phenyl ketone
Overview
Description
Cyclohexyl 4-(morpholinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Enamines
Research has shown that enamines like 4-(1-cyclohexen-1-yl)-morpholine undergo oxidation with lead tetraacetate to produce products like N-acetyl-morpholine and 2-acetoxy-ketone. These reactions are significant in understanding the chemical behavior of cyclohexyl morpholino compounds under oxidative conditions (Corbani, Rindonek, & Scolastico, 1973).
Nucleophilic Behavior in Organic Synthesis
Morpholinoenamines derived from cyclohexyl and related compounds exhibit specific nucleophilic behaviors in reactions with various agents like diethyl azodicarboxylate and phenylisocyanate, contributing valuable insights for organic synthesis (Ferri, Pitacco, & Valentin, 1978).
Synthesis of Cycloalkanes
The cyclohexyl group has been utilized in synthesizing specific cycloalkanes. For instance, reactions involving enamines and phenylacetylene in the presence of Cu(I) halides result in compounds like 1-morpholino-1-(phenylethynyl)cyclohexane, vital in the study of cycloalkane chemistry (Vkhin, Komissarov, & Orlova, 1994).
Use in Hetero- and Carbo-cyclization
Cyclohexyl compounds demonstrate utility in hetero- and carbo-cyclization processes. For example, 2-morpholinobuta-1,3-diene reacts with various aldehydes to yield different cyclohexene derivatives, showing versatility in chemical transformations (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).
In Pharmaceutical Research
Cyclohexyl compounds have been explored in pharmaceutical research for their potential in drug synthesis and metabolite analysis. This includes studies on the metabolism mechanism of related compounds and their interaction with enzymes (Shaikh et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
cyclohexyl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGNPABHZDUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642665 | |
Record name | Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-79-1 | |
Record name | Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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